(4-phenylphenoxy)phosphonic acid

Protein Tyrosine Phosphatase Enzyme Inhibition Tuberculosis

Distinct biphenyl ether moiety differentiates this phosphonate from generic analogs, ensuring specific PTP inhibition (KM 86 μM) and unique condensed-phase flame retardant behavior. Substitution risks invalidating research outcomes. For calibrated enzyme studies, materials modeling, and analytical method development. Available as high-purity reference material.

Molecular Formula C12H11O4P
Molecular Weight 250.19 g/mol
Cat. No. B2516586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-phenylphenoxy)phosphonic acid
Molecular FormulaC12H11O4P
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O
InChIInChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
InChIKeyHCMDALUSRXPQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile for Sourcing (4-Phenylphenoxy)phosphonic Acid for Research and Industrial Applications


(4-Phenylphenoxy)phosphonic acid (CAS: 46817-52-1) is an organophosphorus compound with the molecular formula C12H11O4P and a molecular weight of 250.19 g/mol . It is a phosphonate ester derivative of 4-phenylphenol and is commercially available with high purity (≥97-99.7%) . The compound acts as a protein tyrosine phosphatase (PTP) inhibitor with a reported KM of 86 μM and is utilized in tuberculosis research . Its structure contains a biphenyl ether moiety, which distinguishes it from simpler arylphosphonic acids and may influence its physicochemical and biological properties.

Procurement Risk Assessment: Why (4-Phenylphenoxy)phosphonic Acid Cannot Be Replaced by Generic Analogs


Substituting (4-Phenylphenoxy)phosphonic acid with a generic phosphonic acid or phosphate ester introduces significant functional and performance risks. Structurally, the biphenyl ether moiety (4-phenylphenoxy group) is not present in common substitutes like phenylphosphonic acid or diphenyl phosphate, and this structural feature directly influences biological activity, thermal decomposition behavior, and interaction with target substrates [1]. In enzymatic inhibition assays, the compound exhibits a specific KM value (86 μM) for PTP, a profile that is not universally shared by other arylphosphonates [1]. In materials science contexts, the phenoxy linkage alters condensed-phase flame retardant mechanisms relative to phenyl-based analogs, leading to measurable differences in char promotion and volatile emission reduction [2]. Generic substitution without structural and functional equivalence therefore invalidates comparative research results and compromises material performance specifications.

Quantitative Differentiation of (4-Phenylphenoxy)phosphonic Acid: Evidence-Based Selection Guide


Moderate PTP Inhibition (KM = 86 μM) Enables Mechanistic Studies Without Potency-Driven Cytotoxicity

(4-Phenylphenoxy)phosphonic acid inhibits protein tyrosine phosphatase (PTP) with a reported KM of 86 μM . This value positions the compound in the moderate micromolar range, which is considerably weaker than high-potency peptidomimetic PTP inhibitors that exhibit Ki or IC50 values in the low nanomolar to sub-micromolar range (e.g., 0.22 μM for PTP1B-selective inhibitors or 0.2–30 μM for thiophosphotyrosyl peptide analogs) [1][2]. The moderate potency may offer advantages in tuberculosis research where excessive PTP inhibition could dysregulate host cell signaling, as M. tuberculosis PTPs are virulence factors involved in macrophage survival [3].

Protein Tyrosine Phosphatase Enzyme Inhibition Tuberculosis

Phenoxy-Phosphorus Compounds Exhibit Enhanced Condensed-Phase Flame Retardant Activity Relative to Phenyl Analogs on Cotton

A 2025 comparative study of phenyl- vs. phenoxy-based phosphoric acid derivatives on cotton fabric demonstrated that phenoxy systems more effectively catalyze cotton decomposition and promote dehydration via phenoxy group hydrolysis [1]. IR analysis of evolved gases revealed a significant reduction in volatile emissions for phenoxy systems, a phenomenon not observed with phenyl derivatives . While (4-Phenylphenoxy)phosphonic acid itself was not directly tested, the study provides class-level inference that the phenoxy-containing structural motif confers superior condensed-phase flame retardant efficacy compared to phenyl-only analogs such as phenylphosphonic acid or triphenyl phosphate [2].

Flame Retardant Cotton Textiles Phosphorus FR

High Commercial Purity (99.70%) Ensures Reproducibility in Sensitive Enzymatic and Materials Science Assays

(4-Phenylphenoxy)phosphonic acid is commercially available at 99.70% purity as verified by HPLC and NMR . This exceeds the typical ≥95% or ≥97% purity thresholds for many research-grade arylphosphonic acids, including common substitutes such as phenylphosphonic acid (typically ≥98%) and diphenyl phosphate (≥97%) [1]. Higher initial purity reduces the need for further purification steps and minimizes batch-to-batch variability in sensitive applications such as enzyme kinetics or polymer formulation.

Analytical Chemistry Quality Control Reproducibility

Documented Ecotoxicity Profile Necessitates Specialized Handling and Disposal Protocols

According to the Safety Data Sheet, (4-Phenylphenoxy)phosphonic acid is classified as 'Very toxic to aquatic life with long lasting effects' [1]. This classification carries specific handling, storage, and disposal obligations under environmental regulations (e.g., EU REACH, US EPA) that may not apply to less hazardous alternatives such as certain alkyl phosphonates or phosphate esters with lower aquatic toxicity profiles. Institutions procuring this compound must budget for appropriate hazardous waste disposal infrastructure and personnel training.

Environmental Safety Aquatic Toxicology Waste Management

Validated Application Scenarios for (4-Phenylphenoxy)phosphonic Acid Based on Quantitative Evidence


Mechanistic Studies of Host-Pathogen Interactions in Tuberculosis

(4-Phenylphenoxy)phosphonic acid is suitable for investigating the role of mycobacterial protein tyrosine phosphatases (e.g., mPTPB) in macrophage survival and virulence without inducing host cell cytotoxicity that might confound results [1]. Its moderate KM of 86 μM allows for controlled inhibition studies where excessive phosphatase suppression would otherwise alter host signaling pathways . The compound's high purity (99.70%) ensures reproducibility across independent experimental replicates .

Development of Phenoxy-Phosphorus Flame Retardant Formulations for Cotton Textiles

As a phenoxy-containing phosphonic acid, this compound can serve as a monomeric building block or model compound for developing flame retardant systems that exploit the enhanced condensed-phase activity of phenoxy groups relative to phenyl analogs [1]. The phenoxy linkage promotes dehydration and char formation during combustion while reducing volatile emissions, a property validated in comparative studies of cotton fabric treatments . This makes the compound a relevant starting point for synthesizing polymeric or oligomeric FR additives.

High-Purity Reference Standard for Analytical Method Development

With a commercially verified purity of 99.70% and supporting analytical documentation (HPLC, NMR) , (4-Phenylphenoxy)phosphonic acid is well-suited as a calibration standard or reference material for developing quantitative analytical methods targeting arylphosphonate compounds in complex matrices. Its well-defined physicochemical properties (MW 250.19, C12H11O4P) and distinct biphenyl ether UV chromophore facilitate detection by HPLC-UV or LC-MS [1].

Synthesis of Polyphosphazenes with Tailored Thermal and Optical Properties

The 4-phenylphenoxy group has been successfully incorporated as a bulky pendant side group in cyclic and short-chain linear phosphazenes, influencing polymer thermal transition behavior and optical properties [1]. (4-Phenylphenoxy)phosphonic acid may serve as a precursor or model compound for designing poly(aryloxyphosphazenes) with specific glass transition temperatures or gas permeability characteristics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-phenylphenoxy)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.